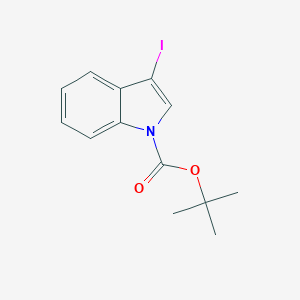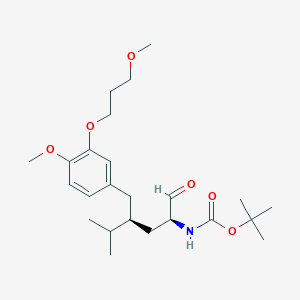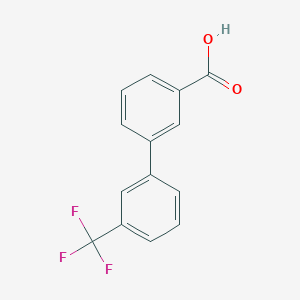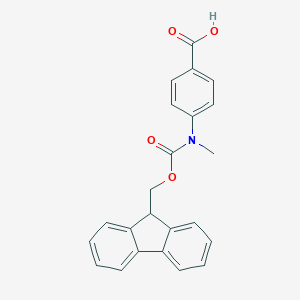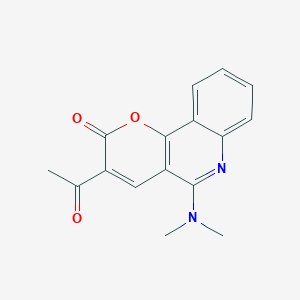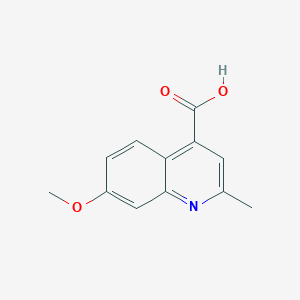
7-Methoxy-2-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 7-Methoxy-2-methylquinoline-4-carboxylic acid, such as methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, involves reactions like the 3-amino-5,5-dimethylcyclohex-2-enone reaction with the methyl esters of acyl(aroyl)pyruvic acids. The structures of these compounds have been confirmed by X-ray structural analysis, highlighting the diverse synthetic routes available for quinoline derivatives (Rudenko et al., 2013).
Molecular Structure Analysis
The molecular and crystal structures of similar compounds, like methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, have been established through comprehensive analyses, including X-ray structural analysis. These studies provide insights into the molecular geometry, bond lengths, and angles, crucial for understanding the chemical behavior of quinoline derivatives (Rudenko et al., 2012).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including Pictet-Spengler reactions, reductive amination, and carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization, demonstrating the compound's reactivity and versatility in synthetic chemistry. These reactions are pivotal for the synthesis of complex molecular structures and have wide applicability in the development of pharmaceuticals and other organic compounds (Obika et al., 2007).
Wissenschaftliche Forschungsanwendungen
Excited State Hydrogen Atom Transfer in Ammonia-Wire and Water-Wire Clusters
This review discusses the experimental and theoretical investigations of excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent wire clusters attached to aromatic molecules like 7-hydroxyquinoline, a structure related to quinoline derivatives. These reactions are significant for understanding chemical processes in biological systems and could provide a foundational understanding for the applications of similar compounds (Manca, Tanner, & Leutwyler, 2005).
Metabolism of 8-Aminoquinoline Antimalarial Agents
This study reviews the metabolism of 8-aminoquinoline antimalarial agents, highlighting the importance of understanding the metabolic pathways of quinoline derivatives for designing safer and more effective drugs. This knowledge could potentially be applied to the development and application of 7-Methoxy-2-methylquinoline-4-carboxylic acid in medical research (Strother, Fraser, Allahyari, & Tilton, 1981).
The Antioxidant Ethoxyquin and Its Analogues
This review outlines research on ethoxyquin (EQ), an antioxidant used to protect polyunsaturated fatty acids in fish meal, and its analogues, demonstrating the importance of quinoline derivatives in industrial applications, including their potential in food preservation and as additives with health benefits (de Koning, 2002).
Chloroquine-Containing Compounds: A Patent Review
This review analyzes patents describing chloroquine (CQ) and its derivatives over the past years, highlighting the biochemical properties that have led to its repurposing for various diseases. The structural framework of quinoline derivatives like CQ showcases their potential in drug development and repurposing (Njaria, Okombo, Njuguna, & Chibale, 2015).
Analytical Methods Used in Determining Antioxidant Activity: A Review
This paper presents a critical review of tests used to determine antioxidant activity, which could be relevant for assessing the antioxidant potential of quinoline derivatives like 7-Methoxy-2-methylquinoline-4-carboxylic acid in various fields, from food engineering to pharmacy (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
7-methoxy-2-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-5-10(12(14)15)9-4-3-8(16-2)6-11(9)13-7/h3-6H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTXZKFXJBYRGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444737 |
Source


|
| Record name | 7-METHOXY-2-METHYLQUINOLINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-methylquinoline-4-carboxylic acid | |
CAS RN |
189815-81-4 |
Source


|
| Record name | 7-METHOXY-2-METHYLQUINOLINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

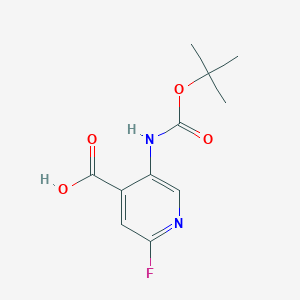
![4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B71570.png)

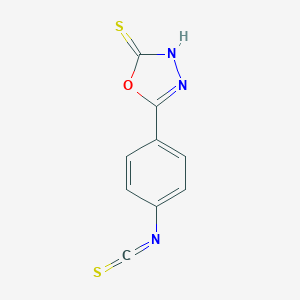
![(2R,3R,4S,5R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-6-[[(2R,3R,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxy-3,4-dihydro-2H-pyran-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B71580.png)
![Imidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B71581.png)
![1,4,6-trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B71583.png)
